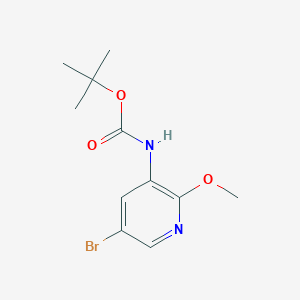
Tert-butyl 5-bromo-2-methoxypyridin-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-bromo-2-methoxypyridin-3-yl)carbamate is a chemical compound with the molecular formula C12H17BrN2O3 and a molecular weight of 317.18 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains functional groups such as bromine, methoxy, and carbamate. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-bromo-2-methoxypyridin-3-yl)carbamate typically involves the bromination of a pyridine derivative followed by the introduction of the methoxy and carbamate groups. One common synthetic route includes the following steps:
Bromination: A pyridine derivative is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Methoxylation: The brominated pyridine is then reacted with a methoxy group donor, such as sodium methoxide, to introduce the methoxy group.
Carbamoylation: Finally, the methoxylated pyridine is treated with tert-butyl isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production methods for tert-Butyl (5-bromo-2-methoxypyridin-3-yl)carbamate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-bromo-2-methoxypyridin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis results in the formation of the corresponding amine and carbon dioxide .
Scientific Research Applications
tert-Butyl (5-bromo-2-methoxypyridin-3-yl)carbamate is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibitors and as a probe for biological assays.
Mechanism of Action
The mechanism of action of tert-Butyl (5-bromo-2-methoxypyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups can participate in various binding interactions with enzymes or receptors, while the carbamate group can form covalent bonds with nucleophilic residues in proteins. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-iodo-5-methoxypyridin-3-yl)methylcarbamate
- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
- tert-Butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate
- tert-Butyl 5-methoxypyridin-3-ylcarbamate
Uniqueness
tert-Butyl (5-bromo-2-methoxypyridin-3-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5-position and the methoxy group at the 2-position allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H15BrN2O3 |
|---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-2-methoxypyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(15)14-8-5-7(12)6-13-9(8)16-4/h5-6H,1-4H3,(H,14,15) |
InChI Key |
RFEJJDLKRXKTNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC(=C1)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


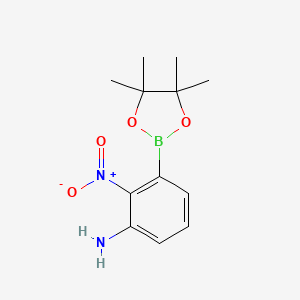
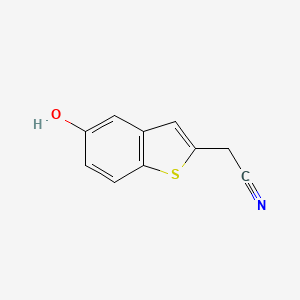
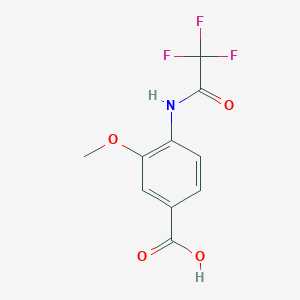
![rac-(3aR,4S,9bS)-8-chloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13498371.png)
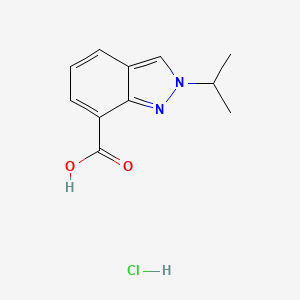
![1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B13498394.png)

![[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13498405.png)
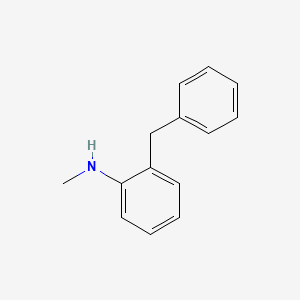

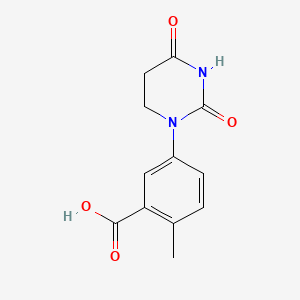

![rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13498433.png)

